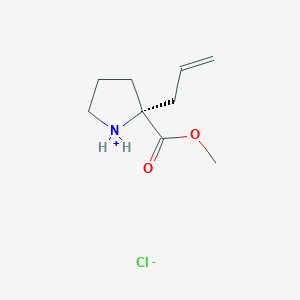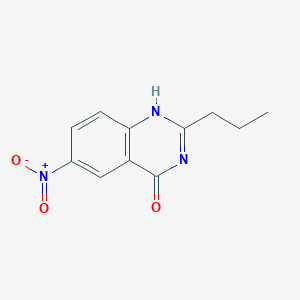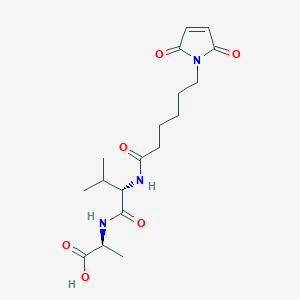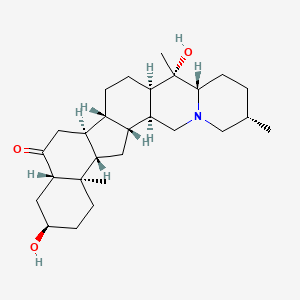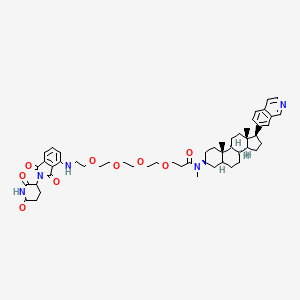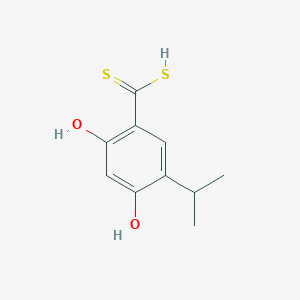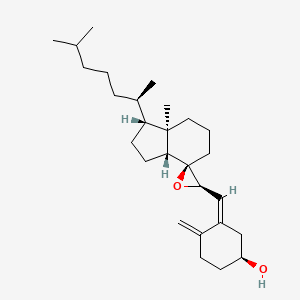![molecular formula C6H7Br2N3OS B8117237 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its potential as purine analogs and its role in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide typically involves the cyclization of S-alkylated derivatives. One common method includes the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . This reaction yields a series of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which can be further nitrated and reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction of nitro derivatives yields amino derivatives.
Substitution: The compound can undergo substitution reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acid mixtures are commonly used for nitration.
Reduction: Reduction is typically carried out using hydrogenation or chemical reducing agents.
Substitution: Sulfonation reactions often use concentrated sulfuric acid.
Major Products Formed
Oxidation: 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones.
Reduction: 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones.
Substitution: Sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide involves its interaction with various molecular targets and pathways. As a purine analog, it can inhibit enzymes involved in DNA and RNA synthesis, leading to its antibacterial and antitubercular effects . Additionally, its ability to interact with specific receptors and enzymes contributes to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Sulfonic Acid Derivatives: These derivatives have enhanced solubility and bioavailability.
Uniqueness
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide stands out due to its broad spectrum of biological activities and its potential as a versatile building block for drug development. Its unique combination of nitrogen and sulfur heterocycles makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
6-amino-[1,3]thiazolo[3,2-a]pyrimidin-5-one;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS.2BrH/c7-4-3-8-6-9(5(4)10)1-2-11-6;;/h1-3H,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFBFINAKGZICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)N.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,12-dihydroxy-8,15-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12-heptaen-14-one](/img/structure/B8117155.png)


![12H-Benzofuro[2,3-a]carbazole](/img/structure/B8117167.png)
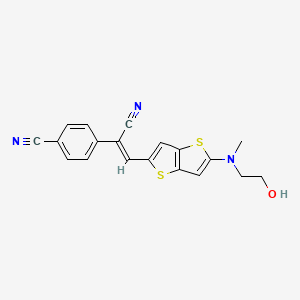
![methyl (E)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate](/img/structure/B8117190.png)
![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)
